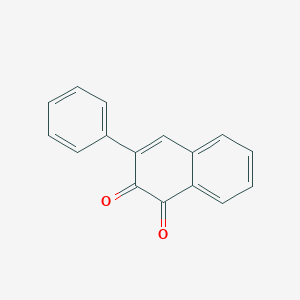
1,2-Naphthalenedione, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylnaphthalene-1,2-dione is an organic compound with the molecular formula C16H10O2 It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylnaphthalene-1,2-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. Another method involves the oxidation of 3-phenylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 3-phenylnaphthalene-1,2-dione often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride or ferric chloride as catalysts.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Phenylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-phenylnaphthalene-1,2-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electron acceptor in redox reactions, influencing cellular processes and pathways. Its ability to undergo electrophilic substitution and oxidation-reduction reactions makes it a versatile molecule in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,4-dione: Another naphthalene derivative with similar chemical properties but different substitution patterns.
Phenanthrenequinone: A structurally related compound with a three-ring system.
Anthraquinone: A larger polycyclic aromatic compound with similar redox properties.
Uniqueness
3-Phenylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its phenyl group enhances its stability and reactivity compared to other naphthalene derivatives.
Propiedades
Número CAS |
51670-51-0 |
|---|---|
Fórmula molecular |
C16H10O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-phenylnaphthalene-1,2-dione |
InChI |
InChI=1S/C16H10O2/c17-15-13-9-5-4-8-12(13)10-14(16(15)18)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
UMDWCIVEFBTXFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


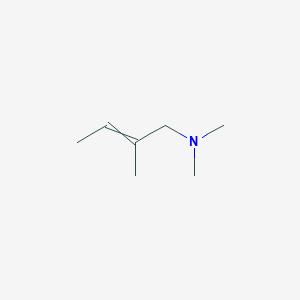


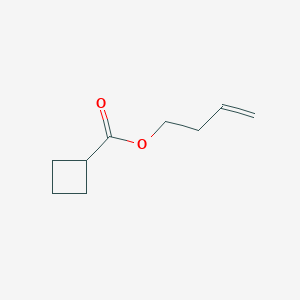
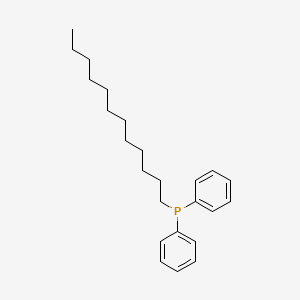
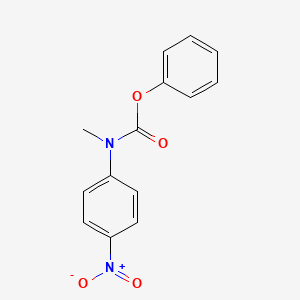
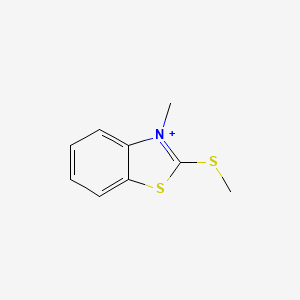
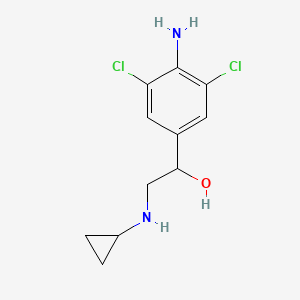
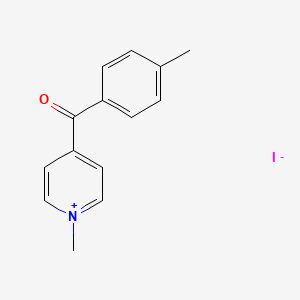
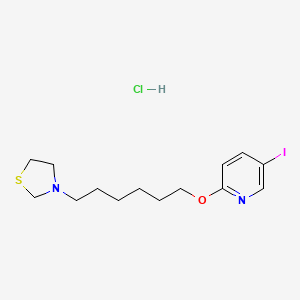
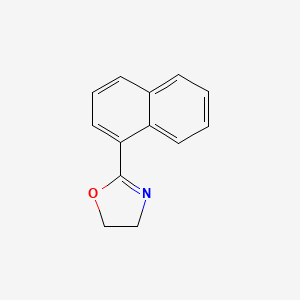

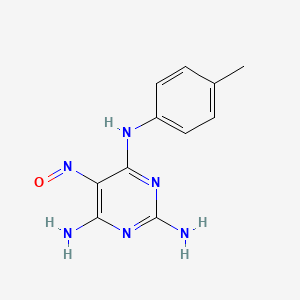
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
